

An In-depth Technical Guide to 2-(m-Tolyl)pyridine (C12H11N)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(m-Tolyl)pyridine

Cat. No.: B3137300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical data. It lies in the interpretation and application of this information to solve real-world scientific challenges. This guide is crafted not as a static data sheet, but as a dynamic resource for researchers actively engaged in fields where the nuanced properties of aromatic heterocycles like **2-(m-Tolyl)pyridine** are paramount. The 2-arylpyridine scaffold is a cornerstone in medicinal chemistry, materials science, and catalysis. Understanding the subtle yet significant impact of substituent placement—in this case, the meta-position of the tolyl group—is critical for the rational design of novel therapeutics and functional materials. This document provides a comprehensive exploration of **2-(m-Tolyl)pyridine**, from its fundamental molecular architecture to its synthesis, reactivity, and potential applications, with a focus on the underlying principles that govern its behavior.

Molecular Structure and Physicochemical Properties

2-(m-Tolyl)pyridine, with the molecular formula C12H11N, is an aromatic heterocyclic compound. It consists of a pyridine ring substituted at the 2-position with a m-tolyl group.

Diagram: Molecular Structure of **2-(m-Tolyl)pyridine**

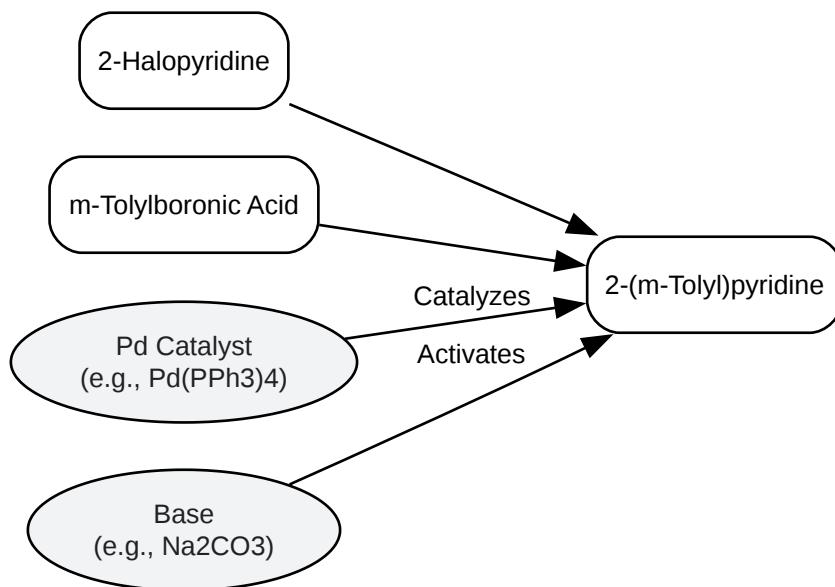
Caption: 2D structure of **2-(m-Tolyl)pyridine**.

The placement of the methyl group at the meta-position of the phenyl ring influences the molecule's steric and electronic properties, distinguishing it from its ortho and para isomers.

Table 1: Physicochemical Properties of **2-(m-Tolyl)pyridine** and its Isomer

Property	2-(m-Tolyl)pyridine	2-(p-Tolyl)pyridine
Molecular Formula	C12H11N	C12H11N
Molecular Weight	169.22 g/mol	169.22 g/mol [1] [2]
CAS Number	4373-61-9	4467-06-5 [1] [2]
Boiling Point	Not available	170-180 °C at 20 mmHg
Density	Not available	0.99 g/mL at 25 °C
Refractive Index	Not available	n20/D 1.617
Predicted XlogP	3.0 [3]	3.1

Note: Experimental data for **2-(m-Tolyl)pyridine** is limited; data for the para isomer is provided for comparison.


Synthesis of **2-(m-Tolyl)pyridine**

The synthesis of 2-arylpypyridines is a well-established area of organic chemistry, with several cross-coupling methodologies being particularly effective. For **2-(m-Tolyl)pyridine**, the Suzuki-Miyaura and Negishi couplings are the most relevant and widely employed methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Diagram: Suzuki-Miyaura Coupling for **2-(m-Tolyl)pyridine** Synthesis

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocol: Suzuki-Miyaura Synthesis of **2-(m-Tolyl)pyridine**

- Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), m-tolylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
- Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) followed by an aqueous solution of a base, typically 2M Na₂CO₃ (2.0 eq.).
- Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford **2-(m-Tolyl)pyridine**.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst is crucial for the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The use of a two-phase solvent system or the addition of water can enhance the reaction rate and yield in many cases.

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is often lauded for its high functional group tolerance.

Experimental Protocol: Negishi Synthesis of **2-(m-Tolyl)pyridine**

- Preparation of Organozinc Reagent: Prepare m-tolylzinc chloride by reacting m-tolylmagnesium bromide with a solution of zinc chloride in an anhydrous solvent like THF.
- Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 2-bromopyridine (1.0 eq.) and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%) in anhydrous THF.
- Addition of Organozinc: Add the freshly prepared m-tolylzinc chloride solution to the reaction mixture at room temperature under an inert atmosphere.
- Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with a saturated aqueous solution of NH_4Cl and extract with an organic solvent.
- Purification: Isolate the product following a similar purification procedure as described for the Suzuki-Miyaura coupling.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2-(m-Tolyl)pyridine**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-(m-Tolyl)pyridine** is expected to show a prominent molecular ion peak (M^+) at $m/z = 169$, corresponding to its molecular weight. A base peak at

m/z 169 has been observed in the mass spectrum of 2-(p-tolyl)pyridine[1]. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a fragment at m/z = 168, and potentially the loss of a methyl radical to produce a fragment at m/z = 154.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For **2-(m-Tolyl)pyridine**, characteristic absorption bands are expected for C-H stretching of the aromatic rings (around 3000-3100 cm^{-1}), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm^{-1} region), and C-H bending vibrations. The IR spectrum of pyridine itself shows characteristic bands in these regions[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **2-(m-Tolyl)pyridine**.

^1H NMR Spectroscopy (Predicted)

The ^1H NMR spectrum will show distinct signals for the protons on the pyridine and m-tolyl rings.

- Pyridine Protons: Four signals are expected in the aromatic region (typically δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most deshielded.
- Tolyl Protons: Four signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). A singlet for the methyl group protons will appear upfield (around δ 2.4 ppm).

^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

- Pyridine Carbons: Five signals are expected, with the carbon atom at the 2-position (attached to the tolyl group) being significantly downfield.
- Tolyl Carbons: Six signals are expected for the carbons of the tolyl ring, plus a signal for the methyl carbon (around δ 21 ppm). The chemical shifts of the aromatic carbons will be

influenced by the position of the methyl group.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2-(m-Tolyl)pyridine**

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Pyridine-H3	~7.2	~121
Pyridine-H4	~7.7	~136
Pyridine-H5	~7.2	~123
Pyridine-H6	~8.6	~149
Tolyl-H2'	~7.8	~129
Tolyl-H4'	~7.3	~128
Tolyl-H5'	~7.2	~129
Tolyl-H6'	~7.8	~126
Tolyl-CH ₃	~2.4	~21
Pyridine-C2	-	~157
Pyridine-C3	-	~121
Pyridine-C4	-	~136
Pyridine-C5	-	~123
Pyridine-C6	-	~149
Tolyl-C1'	-	~139
Tolyl-C2'	-	~129
Tolyl-C3'	-	~138
Tolyl-C4'	-	~128
Tolyl-C5'	-	~129
Tolyl-C6'	-	~126
Tolyl-CH ₃	-	~21

Note: These are predicted values based on known substituent effects and data for related compounds. Actual experimental values may vary.

Reactivity and Synthetic Potential

The reactivity of **2-(m-Tolyl)pyridine** is governed by the electronic properties of both the pyridine and the tolyl rings.

Diagram: Reactivity of **2-(m-Tolyl)pyridine**

Caption: Key reactivity sites on **2-(m-Tolyl)pyridine**.

- Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. However, the tolyl ring is activated by the electron-donating methyl group, directing electrophiles to the ortho and para positions relative to the methyl group.
- Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the tolyl group at the 2-position can sterically hinder attack at this site.
- N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide, which can then be used for further functionalization of the pyridine ring.
- Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making **2-(m-Tolyl)pyridine** an excellent ligand for a wide range of metal ions. It can act as a bidentate ligand, coordinating through both the pyridine nitrogen and a carbon atom of the tolyl ring (cyclometalation)[5].

Applications in Drug Development and Materials Science

The 2-arylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds[6][7]. While specific applications of **2-(m-Tolyl)pyridine** are not extensively documented, its structural motifs suggest potential in several areas:

- Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site.
- Antiviral and Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of activity against various pathogens.
- Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting CNS receptors.

In materials science, **2-(m-Tolyl)pyridine** and its derivatives are of interest as ligands for the synthesis of phosphorescent materials for organic light-emitting diodes (OLEDs)[5]. The electronic properties of the ligand can be tuned to achieve desired emission colors and device performance.

Safety and Toxicology

Specific toxicological data for **2-(m-Tolyl)pyridine** is not readily available. However, data for the parent compound, pyridine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled[8]. It can cause skin and eye irritation. It is important to handle **2-(m-Tolyl)pyridine** with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

2-(m-Tolyl)pyridine is a versatile building block with significant potential in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling reactions. While detailed experimental characterization of this specific isomer is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the extensive knowledge of pyridine chemistry. This guide provides a solid foundation for researchers to understand and utilize **2-(m-Tolyl)pyridine** in their scientific endeavors, encouraging further exploration of its unique properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(p-Tolyl)pyridine | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-p-Tolylpyridine [webbook.nist.gov]
- 3. PubChemLite - 2-(m-tolyl)pyridine (C12H11N) [pubchemlite.lcsb.uni.lu]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. 2-(m-Tolyl)pyridine | | High Purity [benchchem.com]
- 6. nbino.com [nbino.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(m-Tolyl)pyridine (C12H11N)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3137300#2-m-tolyl-pyridine-molecular-formula-c12h11n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com